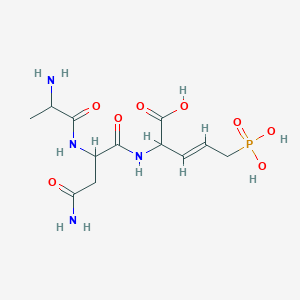

Plumbemycin B

Descripción

Structure

3D Structure

Propiedades

Número CAS |

62896-17-7 |

|---|---|

Fórmula molecular |

C12H21N4O8P |

Peso molecular |

380.29 g/mol |

Nombre IUPAC |

(E)-2-[[4-amino-2-(2-aminopropanoylamino)-4-oxobutanoyl]amino]-5-phosphonopent-3-enoic acid |

InChI |

InChI=1S/C12H21N4O8P/c1-6(13)10(18)16-8(5-9(14)17)11(19)15-7(12(20)21)3-2-4-25(22,23)24/h2-3,6-8H,4-5,13H2,1H3,(H2,14,17)(H,15,19)(H,16,18)(H,20,21)(H2,22,23,24)/b3-2+ |

Clave InChI |

DDLKXVROBQHLLI-NSCUHMNNSA-N |

SMILES isomérico |

CC(C(=O)NC(CC(=O)N)C(=O)NC(/C=C/CP(=O)(O)O)C(=O)O)N |

SMILES canónico |

CC(C(=O)NC(CC(=O)N)C(=O)NC(C=CCP(=O)(O)O)C(=O)O)N |

Origen del producto |

United States |

Foundational & Exploratory

Plumbemycin B and Threonine Synthase: A Technical Guide to an Irreversible Inhibition Mechanism

Abstract: This technical guide provides a comprehensive examination of the mechanism of action of Plumbemycin B, a natural phosphonate oligopeptide antibiotic, against its target, threonine synthase (ThrC). We will dissect the molecular logic behind its function as a prodrug, the enzymatic conversion to its active form, and the subsequent irreversible inhibition of a key enzyme in microbial amino acid biosynthesis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this potent inhibitor, including actionable experimental protocols for its characterization. The absence of the threonine biosynthesis pathway in mammals underscores the therapeutic potential of targeting threonine synthase, making it a compelling subject for the development of novel anti-infective agents.[1][2][3][4]

The Aspartate-Threonine Biosynthesis Pathway: A Critical Microbial Process

Threonine is an essential amino acid synthesized by bacteria, fungi, and plants through the aspartate metabolic pathway.[2][5] This multi-step enzymatic process is a cornerstone of cellular function, providing not only threonine but also other essential amino acids like methionine and lysine.[2] The pathway is tightly regulated, often through feedback inhibition by its end products.[6][7] The final and committed step in threonine synthesis is the conversion of O-phospho-L-homoserine (OPHS) into L-threonine and inorganic phosphate, a reaction catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, threonine synthase (ThrC, EC 4.2.3.1).[1][8][9] The essentiality of this pathway in microorganisms, coupled with its absence in humans, makes its constituent enzymes, particularly threonine synthase, prime targets for the development of selective antimicrobial agents.[3][4]

Caption: A simplified diagram of the aspartate metabolic pathway leading to threonine and related amino acids.

Plumbemycin B: A Phosphonate Prodrug

Plumbemycin B is a phosphonate-containing tripeptide antibiotic produced by Streptomyces plumbeus.[10][11] Structurally, it is an oligopeptide, but its biological activity is derived from a C-terminal non-proteinogenic amino acid: (Z)-l-2-amino-5-phosphono-3-pentenoic acid (APPA) .[3][10][11] Plumbemycin B functions as a prodrug. It is transported into the target cell, typically via oligopeptide transport systems, where it is subsequently processed.[10] Host-cell peptidases cleave the peptide bonds, releasing the APPA moiety, which serves as the active "warhead" that targets threonine synthase.[3][10] This delivery mechanism, leveraging common peptide uptake systems, is a key aspect of its biological activity.

The active component, APPA, is a structural mimic of the natural substrate of threonine synthase, O-phosphohomoserine, but contains a hydrolytically stable carbon-phosphorus (C-P) bond in place of the labile carbon-oxygen-phosphorus (C-O-P) moiety.[10] This structural analogy is fundamental to its mechanism of inhibition.

Mechanism of Action: Covalent Adduct Formation and Irreversible Inhibition

The inhibition of threonine synthase by APPA is a classic example of mechanism-based inactivation. It is an irreversible process characterized by the formation of a stable, covalent adduct with the enzyme's essential PLP cofactor.[3]

-

Entry into the Active Site : APPA, as a substrate analog, enters the active site of threonine synthase.

-

Transaldimination : The catalytic cycle of ThrC begins with a transaldimination reaction where the amino group of the substrate (in this case, the inhibitor APPA) displaces the lysine residue that is initially bound to the PLP cofactor, forming an external aldimine.[9]

-

Enzymatic Processing and Covalent Adduct Formation : The enzyme proceeds with its catalytic mechanism on the inhibitor. However, the unique structure of APPA leads to the formation of a stable, covalent complex between the inhibitor and the PLP cofactor.[3] This adduct effectively traps the enzyme in an inactive state.

-

Irreversible Inhibition : The formation of this covalent bond renders the inhibition irreversible. The enzyme is permanently inactivated, leading to the cessation of threonine production, disruption of protein synthesis, and ultimately, cell growth inhibition.[3][10]

The crystal structure of Bacillus subtilis threonine synthase (BsThrC) in complex with APPA has confirmed the formation of a covalent bond between APPA and the PLP cofactor, providing definitive structural evidence for this mechanism.[3]

Caption: The process of irreversible inhibition of threonine synthase by the active metabolite APPA.

Quantitative Inhibition Data

Kinetic studies on the inhibition of E. coli threonine synthase by APPA have provided quantitative measures of its potency as an irreversible inhibitor.

| Parameter | Value | Description | Source |

| Ki | 100 µM | Inhibitor concentration at half-maximal inactivation rate. | [3] |

| kinact | 1.50 min-1 | Maximum rate of inactivation at saturating inhibitor concentration. | [3] |

These data indicate that APPA exhibits saturation kinetics, a hallmark of mechanism-based inactivators that must first bind to the enzyme before inactivation occurs.[3]

Experimental Protocols for Characterization

To facilitate further research, we provide validated, step-by-step protocols for the expression, purification, and kinetic characterization of threonine synthase and its inhibition by Plumbemycin B or APPA.

Protocol 1: Recombinant Threonine Synthase Expression and Purification

This protocol is designed for the expression of His-tagged threonine synthase in E. coli.

-

Transformation : Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the gene for N-terminally His-tagged threonine synthase (e.g., E. colithrC).

-

Culture Growth : Inoculate 1 L of LB medium (with appropriate antibiotic) with an overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction : Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate at 18°C for 16-20 hours.

-

Cell Harvest : Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Lysis : Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 0.1 mg/mL lysozyme). Sonicate on ice until the lysate is no longer viscous.

-

Clarification : Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography : Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing : Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution : Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Dialysis & Storage : Dialyze the eluted fractions against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol). Aliquot and store at -80°C. Protein purity should be assessed by SDS-PAGE.

Protocol 2: Continuous Spectrophotometric Assay for Threonine Synthase Activity

This assay continuously monitors threonine production by coupling it to the oxidation of NADH.[8]

Caption: A continuous coupled assay for measuring threonine synthase activity via NADH oxidation.

Methodology:

-

Reaction Mixture : Prepare a reaction mixture in a quartz cuvette containing: 100 mM HEPES buffer (pH 8.0-8.7), an excess of coupling enzymes (Threonine Deaminase and Hydroxyisocaproate Dehydrogenase), 200 µM NADH, and varying concentrations of the substrate OPHS.[8]

-

Temperature Equilibration : Incubate the cuvette at a constant temperature (e.g., 25°C) for 5 minutes.

-

Initiation : Initiate the reaction by adding a known amount of purified threonine synthase.

-

Data Acquisition : Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADH) over time using a spectrophotometer.

-

Analysis : Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1). Plot velocities against substrate concentrations and fit to the Michaelis-Menten equation to determine Km and kcat.

Protocol 3: Determination of Irreversible Inhibition Kinetics

-

Enzyme Pre-incubation : Pre-incubate a fixed concentration of threonine synthase with various concentrations of the inhibitor (APPA) in the assay buffer at a set temperature.

-

Time-course Aliquots : At specific time intervals (e.g., 0, 2, 5, 10, 20 minutes), withdraw an aliquot of the enzyme-inhibitor mixture.

-

Residual Activity Assay : Immediately dilute the aliquot into the continuous assay mixture (Protocol 2) containing a saturating concentration of the substrate OPHS. The dilution should be large enough to prevent further significant inhibition during the assay time.

-

Measure Activity : Measure the initial velocity of the reaction for each time point and inhibitor concentration.

-

Data Analysis : For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity (ln[% Activity]) versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).

-

Determine Ki and kinact : Plot the kobs values against the corresponding inhibitor concentrations. Fit this data to the equation for saturation kinetics: kobs = (kinact * [I]) / (Ki + [I]) to determine the kinetic parameters Ki and kinact.

Conclusion and Future Directions

Plumbemycin B exemplifies a sophisticated natural product strategy for antimicrobial activity, employing a prodrug approach to deliver a potent, mechanism-based irreversible inhibitor to a critical metabolic enzyme. The detailed understanding of its interaction with threonine synthase—from its kinetic profile to the structural basis of its action—provides a robust platform for rational drug design. The absence of threonine synthase in humans makes it a highly selective and attractive target. Future work may focus on synthesizing APPA-containing oligopeptides with modified peptide sequences to enhance transport into specific pathogens or to improve stability, thereby expanding the therapeutic potential of this remarkable class of natural inhibitors.

References

- Di Girolamo, M., Busiello, V., Cini, C., & De Marco, C. (2000). Antisense Inhibition of Threonine Synthase Leads to High Methionine Content in Transgenic Potato Plants. Plant Physiology, 123(2), 593-602.

-

Lee, J. H., & Lee, J. H. (2010). The biosynthesis pathway of L-threonine. ResearchGate. Retrieved from [Link]

- Garrido-Franco, M., Ehlert, S., Messerschmidt, A., Marinković, S., Huber, R., Laber, B., Bourenkov, G. P., & Clausen, T. (2002). Structure and Function of Threonine Synthase from Yeast. Journal of Biological Chemistry, 277(14), 12396-12405.

-

Oh, K. H., & Lee, J. H. (2014). Biosynthetic pathway of L-threonine and its regulation in C. glutamicum. ResearchGate. Retrieved from [Link]

- Kim, J., Park, J., Lee, J., Kim, S., & An, C. (2025).

-

Kim, J., Park, J., Lee, J., Kim, S., & An, C. (2025). Moonlighting activity of threonine synthase in cyanobacterial cell death. PubMed. Retrieved from [Link]

- Viola, R. E. (2001). The Structural Basis for Allosteric Inhibition of a Threonine-sensitive Aspartokinase. Journal of Biological Chemistry, 276(5), 3467-3473.

- Thomazeau, K., Curien, G., Dumas, R., & Biou, V. (2001). Crystal structure of threonine synthase from Arabidopsis thaliana. Protein Science, 10(11), 2147-2155.

- Harris, R. M., & Viola, R. E. (2012). Development of a continuous assay and steady-state characterization of Escherichia coli threonine synthase. Analytical Biochemistry, 423(1), 11-17.

- Borisova, S. A., Circello, B. T., & van der Donk, W. A. (2010). Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633. Chemistry & Biology, 17(1), 28-37.

- Circello, B. T., Borisova, S. A., & van der Donk, W. A. (2010). Molecular basis of Bacillus subtilis ATCC6633 self-resistance to the phosphono-oligopeptide antibiotic rhizocticin. ACS Chemical Biology, 5(6), 561-570.

- Gahungu, G., Luxen, A., & Joris, B. (2013). Synthesis and biological evaluation of potential threonine synthase inhibitors: Rhizocticin A and Plumbemycin A. Bioorganic & Medicinal Chemistry, 21(17), 5430-5436.

-

Borisova, S. A., Circello, B. T., & van der Donk, W. A. (2010). Biosynthesis of Rhizocticins, Antifungal Phosphonate Oligopeptides Produced by Bacillus subtilis ATCC6633. ResearchGate. Retrieved from [Link]

-

M-CSA. (n.d.). Threonine synthase. Retrieved from [Link]

- Laber, B., Gerbling, K. P., Harde, C., Neff, K. H., Nordhoff, E., & Pohlenz, H. D. (1994). Mechanisms of interaction of Escherichia coli threonine synthase with substrates and inhibitors. Biochemistry, 33(25), 7836-7843.

- Donofrio, R. S., & Dean, R. A. (2004). Methods for the identification of inhibitors of threonine synthase as antibiotics. U.S. Patent No. 6,806,060 B2. Washington, DC: U.S.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Structural Basis for Allosteric Inhibition of a Threonine-sensitive Aspartokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular basis of Bacillus subtilis ATCC6633 self-resistance to the phosphono-oligopeptide antibiotic rhizocticin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6806060B2 - Methods for the identification of inhibitors of threonine synthase as antibiotics - Google Patents [patents.google.com]

- 5. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Development of a continuous assay and steady-state characterization of Escherichia coli threonine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of potential threonine synthase inhibitors: Rhizocticin A and Plumbemycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

The Subtle Shift with Significant Consequences: A Technical Guide to the Structure-Activity Relationship of Plumbemycin B versus Plumbemycin A

For distribution to researchers, scientists, and drug development professionals.

Abstract

Plumbemycin A and Plumbemycin B, two closely related tripeptide phosphonate antibiotics isolated from Streptomyces plumbeus, represent a compelling case study in structure-activity relationships (SAR). While both molecules share an identical L-alanyl N-terminal residue and a C-terminal (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA) "warhead," they differ by a single amino acid substitution in the central position: Plumbemycin A incorporates an L-aspartic acid residue, whereas Plumbemycin B contains an L-asparagine. This seemingly minor alteration—the substitution of a carboxylic acid with its corresponding amide—has profound implications for the molecule's physicochemical properties and, consequently, its biological activity. This technical guide provides an in-depth analysis of the SAR between Plumbemycin B and Plumbemycin A, focusing on the chemical rationale behind their design, their shared mechanism of action, and the critical role of the peptide backbone in cellular uptake. While direct comparative bioactivity data from the primary literature is limited, this guide constructs a robust, evidence-based hypothesis on how this subtle structural change likely influences antibacterial potency.

Introduction: The Plumbemycins - Nature's Phosphonate Antibiotics

The Plumbemycins are naturally occurring antimetabolites that exhibit antibacterial properties by acting as antagonists of the essential amino acid L-threonine.[1][2][3] Their discovery and characterization in the late 1970s revealed a unique chemical architecture: a tripeptide scaffold responsible for cellular entry, and a non-proteinogenic amino acid, APPA, which functions as a potent enzyme inhibitor.[1][2][3] This modular design makes the Plumbemycins, and their related antifungal counterparts, the Rhizocticins, a fascinating subject for SAR studies and a potential blueprint for the rational design of novel antimicrobial agents.[3]

Molecular Architecture: A Tale of Two Tripeptides

The foundational difference between Plumbemycin A and Plumbemycin B lies in the side chain of the second amino acid residue. This distinction is central to understanding their SAR.

| Feature | Plumbemycin A | Plumbemycin B |

| Chemical Structure | L-alanyl-L-aspartyl -D-2-amino-5-phosphono-3-cis-pentenoic acid | L-alanyl-L-asparaginyl -D-2-amino-5-phosphono-3-cis-pentenoic acid |

| Molecular Formula | C12H20N3O9P | C12H21N4O8P |

| Key Difference | Contains L-aspartic acid (acidic side chain) | Contains L-asparagine (neutral, polar amide side chain) |

| Shared Moiety | L-alanyl N-terminus and C-terminal (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA) | L-alanyl N-terminus and C-terminal (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA) |

The "Warhead": A Shared Mechanism of Action

The antibacterial activity of both Plumbemycin A and B originates from the C-terminal APPA residue.[3] This non-proteinogenic amino acid is a structural mimic of L-threonine precursors and acts as a potent inhibitor of threonine synthase, an essential enzyme in the biosynthesis of L-threonine.[3] By blocking this pathway, the Plumbemycins deprive the bacterial cell of a critical building block for protein synthesis, leading to growth inhibition. The peptide portion of the molecule serves as a "Trojan horse," facilitating the transport of the toxic APPA "warhead" into the bacterial cell.[3]

Caption: Cellular uptake and mechanism of action of Plumbemycins.

The Peptide Carrier: A Gateway to the Cell

The antibacterial spectrum and potency of the Plumbemycins are largely dictated by the efficiency of their transport into the target bacteria. This uptake is mediated by oligopeptide transport systems, which are typically ATP-binding cassette (ABC) transporters.[3] The specificity of these transporters for the peptide portion of the Plumbemycin molecule is a critical determinant of their biological activity.

Structure-Activity Relationship: The Aspartate vs. Asparagine Conundrum

While the original literature does not provide a direct, quantitative comparison of the antibacterial activity of Plumbemycin A and B, we can infer the likely consequences of the aspartic acid to asparagine substitution based on established principles of peptide transport and molecular interactions.

5.1. The Influence of Charge

The most significant difference between L-aspartic acid and L-asparagine is their charge state at physiological pH. The carboxylic acid side chain of aspartic acid is deprotonated and negatively charged, while the amide side chain of asparagine is neutral. This difference in charge can have a substantial impact on how the peptide interacts with the binding pocket of the oligopeptide transporter.

-

Plumbemycin A (Aspartic Acid): The negative charge of the aspartate residue could either be a key recognition element for a specific transporter, forming a salt bridge with a positively charged residue in the binding site, or it could be repulsive, hindering transport.

-

Plumbemycin B (Asparagine): The neutral, polar amide group of asparagine can participate in hydrogen bonding, which is a common mode of interaction in protein-ligand binding.

5.2. Implications for Transporter Specificity and Affinity

The substrate specificity of bacterial oligopeptide transporters can be quite stringent. The substitution of a charged residue (Asp) for a neutral one (Asn) could significantly alter the binding affinity of the Plumbemycin molecule for the transporter.

-

Hypothesis 1: Plumbemycin A is more potent. If the target bacterium possesses an oligopeptide transporter that preferentially recognizes and transports peptides with an acidic residue in the second position, then Plumbemycin A would be expected to have a lower Minimum Inhibitory Concentration (MIC) than Plumbemycin B.

-

Hypothesis 2: Plumbemycin B is more potent. Conversely, if the predominant oligopeptide transporter in a given bacterial species has a binding pocket that favors neutral, polar side chains for hydrogen bonding, Plumbemycin B would likely be the more active compound.

-

Hypothesis 3: Differential Spectrum of Activity. It is also plausible that Plumbemycin A and B have different antibacterial spectra. One might be more effective against certain species of bacteria, while the other is more potent against a different set of species, depending on the specific oligopeptide transporters expressed by each.

Experimental Protocols for SAR Elucidation

To definitively determine the structure-activity relationship between Plumbemycin A and B, a series of well-defined experiments are required.

6.1. Synthesis of Plumbemycin A and B

The chemical synthesis of Plumbemycin A and its analogs has been reported and typically involves the following key steps:

-

Stereoselective Synthesis of the APPA Moiety: This is a critical step to ensure the correct stereochemistry of the active "warhead."

-

Peptide Coupling: Standard solid-phase or solution-phase peptide synthesis methodologies can be employed to couple the L-alanyl and L-aspartyl/L-asparaginyl residues to the APPA moiety.

-

Purification and Characterization: High-performance liquid chromatography (HPLC) is used for purification, and mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used for structural verification.

Caption: General workflow for the chemical synthesis of Plumbemycins.

6.2. Comparative Antibacterial Activity Testing

A direct comparison of the antibacterial potency of Plumbemycin A and B should be conducted using standardized methods.

-

Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria should be selected.

-

Minimum Inhibitory Concentration (MIC) Determination: Broth microdilution or agar dilution methods should be used to determine the MIC of each compound against the panel of bacteria. This will provide a quantitative measure of their antibacterial potency.

-

Time-Kill Assays: To understand the dynamics of bacterial killing, time-kill assays can be performed at various concentrations of each compound.

Conclusion and Future Directions

The structure-activity relationship between Plumbemycin B and Plumbemycin A offers a compelling example of how a subtle modification to a peptide backbone can have significant biological consequences. The substitution of L-aspartic acid in Plumbemycin A with L-asparagine in Plumbemycin B alters the charge and hydrogen bonding potential of the molecule, which likely impacts its recognition and transport by bacterial oligopeptide uptake systems. While direct comparative data is lacking in the historical literature, the principles of medicinal chemistry and microbiology allow for the formulation of a strong hypothesis regarding the differential activity of these two natural products.

Future research should focus on the parallel synthesis and biological evaluation of Plumbemycin A and B against a broad panel of bacterial pathogens. Furthermore, studies aimed at identifying the specific oligopeptide transporters responsible for their uptake in different bacterial species would provide invaluable insights into their mechanism of action and spectrum of activity. A deeper understanding of the Plumbemycin SAR will not only illuminate the intricacies of this particular class of antibiotics but also guide the rational design of novel peptide-based therapeutics with improved potency and selectivity.

References

-

Park, B. K., Hirota, A., & Sakai, H. (1977). Structure of Plumbemycin A and B, Antagonists of L-Threonine from Streptomyces plumbeus. Agricultural and Biological Chemistry, 41(3), 573-579. [Link]

- Park, B. K., Hirota, A., & Sakai, H. (1976). Studies on new antimetabolite, N-1409. I. The producing organism and isolation and properties of N-1409. Agricultural and Biological Chemistry, 40(10), 1905-1909.

- Kugler, M., Loeffler, W., Rapp, C., Kern, A., & Jung, G. (1990). Rhizocticin A, an antifungal phosphono-oligopeptide of Bacillus subtilis ATCC 6633: biological properties. Archives of Microbiology, 153(3), 276-281.

- Ju, J., Ozanick, S. G., Shen, B., & Duan, Y. (2005). Biosynthesis of the phosphonate antibiotic dehydrophos. Chemistry & biology, 12(11), 1231-1239.

- Fredenhagen, A., Angst, C., & Peter, H. H. (1995). Digestion of rhizocticins to (Z)-L-2-amino-5-phosphono-3-pentenoic acid: revision of the absolute configuration of plumbemycins A and B. The Journal of antibiotics, 48(9), 1043-1045.

- Kupsch, M., & Diddens, H. (1984). Uptake of the tripeptide antibiotic plumbemycin by Escherichia coli. FEMS Microbiology Letters, 21(3), 323-326.

- Payne, J. W. (1993). Peptide transport in bacteria. Advances in microbial physiology, 35, 1-79.

Sources

Biosynthesis of Phosphonate Antibiotic Plumbemycin B: A Comprehensive Technical Guide

Phosphonate natural products represent a highly specialized class of secondary metabolites characterized by a hydrolytically stable carbon-phosphorus (C-P) bond. Among these, Plumbemycin B —a secondary metabolite produced by Streptomyces plumbeus—stands out as a potent antibacterial agent. As application scientists and drug development professionals, understanding the biosynthetic logic of Plumbemycin B is critical. It not only provides a blueprint for genome mining of novel antibiotics but also offers a masterclass in enzymatic thermodynamics, "Trojan horse" drug delivery, and host self-resistance mechanisms.

This technical guide dissects the biosynthetic gene cluster (BGC), the stepwise enzymatic pathway, the mechanism of action, and the analytical protocols required to study Plumbemycin B and its structural analogs.

Structural Biology and the "Trojan Horse" Mechanism

Plumbemycin B is a tripeptide consisting of L-Alanine, L-Asparagine, and a C-terminal non-proteinogenic amino acid warhead: (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA) [1].

Because phosphonates are highly polar and struggle to cross bacterial lipid bilayers, Plumbemycin B exploits a "Trojan horse" strategy. The tripeptide structure mimics essential nutrients, allowing it to be actively imported into target bacteria via oligopeptide transporters[1]. Once inside the cytoplasm, non-specific host peptidases cleave the N-terminal amino acids, liberating the free APPA warhead[2].

APPA acts as an irreversible suicide inhibitor of threonine synthase , a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for converting O-phospho-L-homoserine to L-threonine[3]. Because the de novo threonine biosynthetic pathway is absent in humans, this target presents an exceptional therapeutic window for antibacterial development[4].

Fig 1: Mechanism of action of Plumbemycin B and the producing strain's self-resistance logic.

The Biosynthetic Gene Cluster (BGC) and Self-Resistance

The discovery of the Plumbemycin BGC was driven by genome mining for homologs of phosphoenolpyruvate mutase (PepM) , the universal gateway enzyme for phosphonate biosynthesis[5].

A critical evolutionary feature of the Plumbemycin BGC (and the highly homologous rhizocticin BGC) is the presence of an embedded self-resistance gene. To prevent the APPA warhead from committing cellular suicide within Streptomyces plumbeus, the BGC encodes a secondary, APPA-resistant threonine synthase[3]. Kinetic and structural analyses reveal that while this secondary synthase is slightly less catalytically efficient than the housekeeping enzyme, structural determinants within its active site prevent the formation of a covalent complex between APPA and the PLP cofactor, ensuring the host's survival during antibiotic production[2].

Step-by-Step Biosynthetic Pathway

The biosynthesis of Plumbemycin B is a linear pathway that elegantly overcomes severe thermodynamic hurdles before utilizing highly specific ligases for peptide assembly.

-

C-P Bond Formation (Isomerization): The pathway initiates with the isomerization of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy), catalyzed by PepM[6]. Thermodynamic Causality: The equilibrium of this reaction heavily favors PEP (>500:1) because the C-P bond is less stable than the high-energy enol phosphate bond.

-

Irreversible Decarboxylation: To pull the unfavorable PepM reaction forward, the BGC couples it to an highly exergonic, irreversible decarboxylation. PnPy decarboxylase converts PnPy to phosphonoacetaldehyde (PnAA)[6].

-

Aldol Condensation: An unusual aldolase homolog catalyzes an aldol reaction between PnAA and oxaloacetate (or a related pyruvate derivative) to form an intermediate that eventually matures into the APPA warhead[1].

-

Peptide Ligation via ATP-Grasp Enzymes: The final assembly of the tripeptide does not rely on non-ribosomal peptide synthetases (NRPS). Instead, it utilizes ATP-grasp ligases [7]. These ligases activate the carboxylate of one amino acid via ATP hydrolysis to form an acylphosphate intermediate. The amine of the next amino acid (or APPA) then performs a nucleophilic attack to form the amide bond[8]. L-Asn and L-Ala are sequentially added to APPA to yield mature Plumbemycin B.

Fig 2: Stepwise biosynthetic pathway of Plumbemycin B from PEP to the final tripeptide.

Quantitative Data Summary: APPA-Containing Phosphonopeptides

The modularity of ATP-grasp ligases allows different bacterial strains to produce variations of APPA-containing peptides. The table below summarizes the key differences between known variants, highlighting how the N-terminal sequence dictates the biological target spectrum (antibacterial vs. antifungal) by determining which specific oligopeptide transporters recognize the molecule[9].

| Compound | Source Organism | Peptide Sequence | Target Enzyme | Primary Activity |

| Plumbemycin A | Streptomyces plumbeus | L-Ala - L-Asp - APPA | Threonine Synthase | Antibacterial |

| Plumbemycin B | Streptomyces plumbeus | L-Ala - L-Asn - APPA | Threonine Synthase | Antibacterial |

| Rhizocticin A | Bacillus subtilis ATCC6633 | L-Arg - APPA | Threonine Synthase | Antifungal |

| Rhizocticin B | Bacillus subtilis ATCC6633 | L-Val - L-Arg - APPA | Threonine Synthase | Antifungal |

Experimental Protocols: Reconstitution and Validation

To rigorously study the biosynthesis and efficacy of Plumbemycin B, researchers must utilize self-validating experimental systems. The following protocols outline the methodologies for validating ATP-grasp ligase activity and confirming threonine synthase inhibition.

Protocol A: In Vitro Reconstitution of ATP-Grasp Ligase Activity

Causality: To prove that a specific ATP-grasp ligase is responsible for peptide bond formation, we must isolate the enzyme and supply it with its putative substrates. We use

-

Protein Expression & Purification: Clone the putative ATP-grasp ligase gene into a pET28a vector. Express in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography.

-

Reaction Setup: In a 500 µL reaction volume, combine 50 mM HEPES buffer (pH 7.5), 10 mM MgCl

, 5 mM ATP, 2 mM APPA, and 2 mM L-Asparagine (or L-Alanine, depending on the ligase step). -

Initiation: Add 10 µM of the purified ATP-grasp ligase to initiate the reaction. Incubate at 30°C for 2 hours.

-

Quenching & Analysis: Quench the reaction by adding 500 µL of ice-cold methanol. Centrifuge to remove precipitated proteins.

-

P-NMR Validation: Lyophilize the supernatant and resuspend in D

Protocol B: Threonine Synthase Inhibition Assay (Malachite Green)

Causality: Threonine synthase converts O-phospho-L-homoserine into L-threonine, releasing inorganic phosphate (P

-

Enzyme Preparation: Purify recombinant target threonine synthase (e.g., BsThrC) and the resistant BGC-encoded synthase (e.g., RhiB homolog)[2].

-

Pre-incubation: In a 96-well plate, incubate 100 nM of the enzyme with varying concentrations of APPA (0 to 50 µM) in 50 mM Tris-HCl (pH 8.0) containing 20 µM PLP for 15 minutes at room temperature.

-

Substrate Addition: Initiate the reaction by adding 1 mM O-phospho-L-homoserine.

-

Detection: After 10 minutes, add 50 µL of Malachite Green working reagent to each well. Incubate for 5 minutes to allow color development.

-

Quantification: Read the absorbance at 620 nm using a microplate reader. The APPA-sensitive housekeeping enzyme will show a dose-dependent decrease in absorbance, whereas the BGC-encoded resistant enzyme will maintain baseline P

release, validating the self-resistance logic.

References

-

10. Annual Review of Biochemistry.[10] 2.5. PMC - NIH.[5] 3.6. University of Tokyo.[6] 4.1. PMC - NIH.[1] 5.3. PMC - NIH.[3] 6.4. RCSB PDB.[4] 7.7. Applied and Environmental Microbiology - ASM Journals.[7]

Sources

- 1. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. Molecular basis of Bacillus subtilis ATCC6633 self-resistance to the phosphono-oligopeptide antibiotic rhizocticin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. Phosphonoalamides Reveal the Biosynthetic Origin of Phosphonoalanine Natural Products and a Convergent Pathway for Their Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 7. journals.asm.org [journals.asm.org]

- 8. Biosynthesis of Bacillus Phosphonoalamides Reveals Highly Specific Amino Acid Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]

Technical Guide: The Role of (Z)-L-2-amino-5-phosphono-3-pentenoic Acid in Plumbemycin B

The following technical guide details the structural, biosynthetic, and mechanistic role of (Z)-L-2-amino-5-phosphono-3-pentenoic acid within the antibiotic Plumbemycin B.

Executive Summary

Plumbemycin B is a tripeptide phosphonate antibiotic produced by Streptomyces plumbeus.[1] Its potent antibacterial activity relies entirely on a non-proteinogenic C-terminal residue: (Z)-L-2-amino-5-phosphono-3-pentenoic acid (hereafter referred to as (Z)-APPA ).[2]

Functioning as a "Trojan Horse" antimicrobial, Plumbemycin B utilizes bacterial peptide permeases to bypass cellular membranes. Once intracellular, host peptidases liberate the (Z)-APPA warhead. This moiety acts as a suicide substrate mimic of O-phospho-L-homoserine, irreversibly inhibiting Threonine Synthase (ThrC) , a critical enzyme in bacterial amino acid biosynthesis.[2][3] This guide analyzes the chemical architecture, biosynthetic logic, and molecular mechanism of this inhibition.

Chemical Entity Profile: The (Z)-APPA Warhead[1]

The efficacy of Plumbemycin B is dictated by the stereochemical and electronic properties of the (Z)-APPA moiety. Unlike canonical amino acids, (Z)-APPA contains a carbon-phosphorus (C-P) bond, rendering it resistant to phosphatase hydrolysis.[2]

Structural Specifications

-

IUPAC Name: (Z)-2-amino-5-phosphonopent-3-enoic acid[2][3][4][5][6][7]

-

Configuration: The absolute configuration at the

-carbon is L (S) . The alkene geometry is Z (cis) .-

Note: Early literature identified the residue as D-norvaline derivatives.[2] This was revised to the L-configuration by Fredenhagen et al. (1995) via total synthesis and degradation studies.

-

-

Role in Plumbemycin B:

Physicochemical Properties

| Property | Description | Functional Consequence |

| C-P Bond | Stable Carbon-Phosphorus linkage | Prevents cleavage by phosphatases; mimics the labile C-O-P bond of the substrate.[2] |

| Z-Alkene | Cis-double bond at C3-C4 | Rigidifies the backbone, locking the phosphonate and carboxylate into a conformation that fits the ThrC active site.[2] |

| Phosphonate pKa | ~2.0 and ~7.0 | Fully ionized at physiological pH, mimicking the phosphate group of O-phospho-L-homoserine.[2] |

Biosynthetic Logic

The biosynthesis of the (Z)-APPA moiety in Streptomyces follows a high-energy phosphonate pathway, distinct from canonical amino acid synthesis.

Pathway Overview

The synthesis begins with the thermodynamic activation of phosphorus and culminates in a unique aldol condensation.

-

Phosphorus Activation: Phosphoenolpyruvate (PEP) is isomerized to phosphonopyruvate (PnPy) by PEP Mutase (PepM) .[7][8] This establishes the C-P bond.

-

Decarboxylation: PnPy is decarboxylated to Phosphonoacetaldehyde (PnAA) .

-

The Critical Aldol Step: PnAA condenses with Oxaloacetate (OAA) to form the 5-carbon skeleton. This reaction is likely catalyzed by a specific aldolase (homologous to RhiG in rhizocticin biosynthesis).[9]

-

Peptide Assembly: ATP-grasp ligases attach L-Asparagine and L-Alanine to the (Z)-APPA core to form Plumbemycin B.[2]

Biosynthetic Diagram (DOT)

Figure 1: Biosynthetic pathway of Plumbemycin B, highlighting the convergence of phosphonate and amino acid metabolism to create the (Z)-APPA warhead.[2]

Mechanism of Action: The "Trojan Horse" Strategy

Plumbemycin B is a prodrug. The (Z)-APPA moiety is structurally similar to threonine precursors but cannot enter bacterial cells efficiently on its own due to its high polarity and charge.

Transport and Activation

-

Recognition: The N-terminal dipeptide (L-Ala-L-Asn) mimics nutrient peptides.[2]

-

Uptake: The molecule is actively transported into the cytoplasm via Oligopeptide Permeases (Opp) or dipeptide permeases (Dpp).

-

Liberation: Intracellular aminopeptidases cleave the peptide bonds, releasing free (Z)-APPA.

Target Inhibition: Threonine Synthase (ThrC)

Free (Z)-APPA targets Threonine Synthase , a PLP-dependent enzyme that converts O-phospho-L-homoserine (OPHS) to L-threonine.[2][3][6]

-

Substrate Mimicry: (Z)-APPA is an isostere of OPHS.[2] The phosphonate group mimics the phosphate ester, and the (Z)-alkene mimics the geometry of the substrate backbone.

-

Irreversible Inhibition:

-

(Z)-APPA enters the active site and forms an external aldimine with the PLP cofactor.

-

The enzyme attempts to process the inhibitor.

-

Due to the stable C-P bond (non-leaving group), the reaction stalls, trapping the enzyme in a covalent dead-end complex.

-

This creates a "threonine starvation" state, halting protein synthesis and cell growth.

-

Mechanism Diagram (DOT)

Figure 2: Mechanism of Action.[2] Plumbemycin B acts as a delivery vector for (Z)-APPA, which subsequently inactivates Threonine Synthase.[2]

Experimental Protocols

Isolation of Plumbemycin B[2]

-

Source: Streptomyces plumbeus fermentation broth.

-

Method:

-

Adsorption: Pass filtered broth over activated carbon or non-ionic resin (e.g., Diaion HP-20).

-

Ion Exchange: Elute with aqueous acetone, then purify via cation exchange (Dowex 50W) to separate from neutral metabolites.

-

HPLC: Final purification using C18 reverse-phase HPLC with an ion-pairing agent (e.g., TFA) to retain the polar phosphonate.

-

Verification of (Z)-APPA Activity (In Vitro)

To confirm the role of (Z)-APPA, a threonine synthase inhibition assay is required.

-

Enzyme Prep: Purify recombinant B. subtilis ThrC (Threonine Synthase).

-

Reaction Mix: 50 mM HEPES (pH 7.5), 20 µM PLP, 1 mM O-phospho-L-homoserine (substrate).

-

Initiation: Add varying concentrations of hydrolytically released (Z)-APPA (0.1 - 10 µM).

-

Detection: Monitor the production of inorganic phosphate (Pi) using a Malachite Green assay (Note: Since APPA is non-hydrolyzable, Pi release comes only from the control substrate turnover. Inhibition results in decreased Pi signal).

-

Control: Use Plumbemycin B intact; it should show no inhibition against pure enzyme, confirming the requirement for peptidase cleavage.

References

-

Fredenhagen, A., Angst, C., & Peter, H. H. (1995).[1] Digestion of rhizocticins to (Z)-L-2-amino-5-phosphono-3-pentenoic acid: Revision of the absolute configuration of plumbemycins A and B. The Journal of Antibiotics, 48(9), 1043–1045.[1] Link

-

Park, B. K., Hirota, A., & Sakai, H. (1977).[7][8][10] Structure of Plumbemycin A and B, Antagonists of L-Threonine from Streptomyces plumbeus.[7] Agricultural and Biological Chemistry, 41(3), 573–579.[7] Link[7]

-

Borisova, S. A., et al. (2010). Biosynthesis of Rhizocticins, Antifungal Phosphonate Oligopeptides Produced by Bacillus subtilis ATCC6633.[8][9] Chemistry & Biology, 17(1), 28–37.[8] Link

-

Laber, B., et al. (1994).[9][11] Mechanism of interaction of (Z)-L-2-amino-5-phosphono-3-pentenoic acid with threonine synthase. Biochemistry, 33(11), 3413–3423. Link

-

Gani, D., et al. (2013). Synthesis and biological evaluation of potential threonine synthase inhibitors: Rhizocticin A and Plumbemycin A. Bioorganic & Medicinal Chemistry, 21(17), 5168-5174. Link

Sources

- 1. medkoo.com [medkoo.com]

- 2. BindingDB BDBM50004897 (APV)2-Amino-5-phosphono-pentanoic acid::(R)-2-Amino-5-phosphono-pentanoic acid::(R)-2-amino-5-phosphonopentanoicacid::2-Amino-5-phosphono-pentanoic acid::2-Amino-5-phosphono-pentanoic acid anion::2-Amino-5-phosphono-pentanoic acid(D-AP5)::2-Amino-5-phosphono-pentanoic acid(R-AP5)::2-Amino-5-phosphono-pentanoic acid(S-AP5)::CHEMBL28862::DL-2-amino-5-phosphono valericacid::DL-2-amino-5-phosphonovaleric acid [w.bindingdb.org]

- 3. rcsb.org [rcsb.org]

- 4. Synthesis and biological evaluation of potential threonine synthase inhibitors: Rhizocticin A and Plumbemycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-phosphono-3-pentenoic acid | C5H10NO5P | CID 6441195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Molecular basis of Bacillus subtilis ATCC6633 self-resistance to the phosphono-oligopeptide antibiotic rhizocticin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biosynthesis of Bacillus Phosphonoalamides Reveals Highly Specific Amino Acid Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]

Plumbemycin B: The Peptidomimetic Trojan Horse & Threonine Synthase Inhibition

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of "Trojan Horse" strategies—compounds that disguise lethal warheads as essential nutrients to bypass bacterial permeability barriers. Plumbemycin B , a phosphonate antibiotic produced by Streptomyces plumbeus, exemplifies this paradigm.[1] Unlike siderophore-drug conjugates that mimic iron complexes, Plumbemycin B functions as a peptidomimetic Trojan Horse . It exploits the promiscuity of bacterial oligopeptide transporters to gain entry, only to release a non-hydrolyzable phosphonate warhead, (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA) , upon intracellular processing. This guide dissects the molecular mechanism of Plumbemycin B, detailing its transport, proteolytic activation, and irreversible inhibition of the pyridoxal 5'-phosphate (PLP)-dependent enzyme Threonine Synthase (ThrC) .

Molecular Architecture: The Mask and The Warhead

Plumbemycin B is a tripeptide mimetic composed of three distinct modules. Its efficacy relies on the precise arrangement of these components to ensure recognition by transport proteins while maintaining the stability of the warhead.

| Component | Chemical Identity | Function |

| N-Terminus (The Mask) | L-Norvaline | Mimics a hydrophobic amino acid residue to facilitate recognition by oligopeptide permeases (Opp). Distinguishes Plumbemycin B from Plumbemycin A (which contains L-Alanine). |

| Linker | L-Aspartate | Provides a specific cleavage site for intracellular peptidases, ensuring the warhead is released only after cellular entry. |

| C-Terminus (The Warhead) | APPA | A phosphonate analogue of O-phospho-L-homoserine (PHSer).[2] It contains a stable C-P bond that resists phosphatase hydrolysis but mimics the phosphate ester of the natural substrate. |

Structural Logic: The Norvaline-Aspartate dipeptide "mask" renders the molecule indistinguishable from a nutrient tripeptide to the bacterial cell. The "warhead" (APPA) is a suicide substrate that targets the threonine biosynthesis pathway.

The Trojan Horse Mechanism: Uptake and Activation

The potency of Plumbemycin B is strictly dependent on active transport. Gram-negative and Gram-positive bacteria possess Oligopeptide Permeases (Opp) , members of the ABC transporter superfamily, designed to scavenge peptides for nitrogen and carbon.

The Transport Pathway

-

Recognition: The extracellular solute-binding protein (e.g., OppA) binds the N-terminal Norvaline moiety of Plumbemycin B with high affinity, mistaking it for a nutritive tripeptide.

-

Translocation: The OppA-drug complex docks with the membrane permease (OppB/C), and ATP hydrolysis by the ATPase subunits (OppD/F) drives the translocation of Plumbemycin B into the cytoplasm.

-

Activation (Unmasking): Once cytoplasmic, nonspecific aminopeptidases (e.g., PepN, PepA) recognize the peptide bonds. They sequentially cleave the L-Norvaline and L-Aspartate residues.

-

Release: The free warhead, APPA , accumulates intracellularly to concentrations far exceeding those achievable by passive diffusion.

Visualization of the Uptake Pathway

Figure 1: The Plumbemycin B "Trojan Horse" trajectory. The molecule hijacks the Opp transport system and relies on host peptidases for bioactivation.

Mechanism of Action: Threonine Synthase Inhibition[1][3]

The released APPA warhead targets Threonine Synthase (ThrC) , a PLP-dependent enzyme that catalyzes the final step of threonine biosynthesis: the conversion of O-phospho-L-homoserine (PHSer) to L-threonine.[2][3]

The Catalytic Mimicry

Under normal conditions, ThrC binds PHSer via its phosphate group. The enzyme utilizes Pyridoxal 5'-Phosphate (PLP) to facilitate a complex reaction cascade involving transaldimination, phosphate elimination, and water addition.

APPA is a structural analogue of the transition state:

-

Phosphonate Group: Mimics the phosphate ester of PHSer but contains a chemically inert C-P bond.

-

Unsaturation: The C3-C4 double bond in APPA mimics the geometry of the enamine intermediate formed during the catalytic cycle.

The "Dead-End" Complex

-

Binding: APPA enters the ThrC active site and undergoes transaldimination with the PLP cofactor, forming an external aldimine .

-

Stalling: In the natural substrate, the phosphate group is eliminated. However, the C-P bond of APPA cannot be cleaved.

-

Irreversibility: The enzyme becomes trapped in a covalent APPA-PLP complex.[3] This depletes the pool of active enzyme and halts threonine production.

-

Consequence: The bacterium undergoes "threonineless death," unable to synthesize proteins.

Figure 2: Mechanism of Threonine Synthase (ThrC) inhibition. APPA acts as a suicide substrate, locking the PLP cofactor in a non-productive state.

Experimental Protocols

To validate the mechanism of Plumbemycin B in a drug discovery context, the following self-validating protocols are recommended.

Whole-Cell Threonine Reversal Assay

Purpose: To confirm that the antibacterial activity is specifically due to threonine starvation.

-

Preparation: Prepare Minimal Media (M9) agar plates.

-

Seeding: Inoculate E. coli or B. subtilis (OD600 = 0.01) into molten soft agar.

-

Treatment Groups:

-

A (Control): Plumbemycin B disc (10 µg).

-

B (Rescue): Plumbemycin B disc (10 µg) + L-Threonine (1 mM) added to the media.

-

C (Specificity Control): Plumbemycin B disc (10 µg) + L-Serine (1 mM) (to rule out general amino acid effects).

-

-

Incubation: 37°C for 18-24 hours.

-

Readout: Measure Zone of Inhibition (ZOI).

-

Validation: ZOI should be present in Group A and C, but absent or significantly reduced in Group B. This confirms the target is in the threonine pathway.

-

In Vitro Threonine Synthase Inhibition Assay

Purpose: To quantify the potency (IC50) of the APPA warhead against purified ThrC.

| Step | Reagent/Condition | Rationale |

| 1. Enzyme Prep | Recombinant ThrC (100 nM) in HEPES buffer (pH 7.5). | Use purified enzyme to isolate the target interaction. |

| 2. Cofactor | Add Pyridoxal 5'-Phosphate (PLP, 20 µM). | Essential cofactor for ThrC activity. |

| 3. Inhibitor | Add synthetic APPA (0.1 nM - 10 µM). | Note: Use APPA, not Plumbemycin B, as the whole drug requires cleavage which won't happen in a pure enzyme assay. |

| 4. Substrate | Add O-phospho-L-homoserine (PHSer, 1 mM). | The natural substrate.[4] |

| 5. Detection | Coupled assay with Threonine Deaminase + LDH. | Converts Threonine -> Ketobutyrate -> Hydroxybutyrate, oxidizing NADH to NAD+. |

| 6. Readout | Monitor Absorbance at 340 nm (NADH depletion). | Rate of NADH loss is proportional to Threonine production. |

Biosynthetic Logic & Resistance[2][3]

Understanding the biosynthesis and natural resistance mechanisms provides insight for engineering next-generation derivatives.

-

Biosynthesis: Plumbemycin B is synthesized by Streptomyces plumbeus via a gene cluster sharing homology with the rhizocticin cluster. The core warhead (APPA) is generated from phosphoenolpyruvate (PEP) via a PEP mutase , which forms the rare C-P bond.

-

Resistance:

-

Target Modification: Producing organisms often express a resistant variant of Threonine Synthase (e.g., RhiB ) that discriminates between PHSer and APPA, preventing suicide inhibition.

-

Transport: Clinical resistance in pathogens typically arises from loss-of-function mutations in the Opp operon , preventing drug uptake.

-

References

-

Vertex AI Search. (2023). Trojan Horse Antibiotics—A Novel Way to Circumvent Gram-Negative Bacterial Resistance?. National Institutes of Health. 5[6]

-

Petronikolou, N., et al. (2019). Molecular Basis of Bacillus subtilis ATCC 6633 Self-Resistance to the Phosphono-oligopeptide Antibiotic Rhizocticin. RCSB Protein Data Bank. 3[6]

-

Kugler, M., et al. (2010). Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633.[1] PubMed Central. 1[6]

-

Fredenhagen, A., et al. (2013). Synthesis and biological evaluation of potential threonine synthase inhibitors: Rhizocticin A and Plumbemycin A. PubMed.[7] 8[6]

-

MedKoo Biosciences. (n.d.). Plumbemycin B Product Description. MedKoo. 9[6]

Sources

- 1. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular basis of Bacillus subtilis ATCC6633 self-resistance to the phosphono-oligopeptide antibiotic rhizocticin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. Molecular Mechanisms of Phosphate Sensing, Transport and Signalling in Streptomyces and Related Actinobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trojan Horse Antibiotics—A Novel Way to Circumvent Gram-Negative Bacterial Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Translational Quality Control by Bacterial Threonyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of potential threonine synthase inhibitors: Rhizocticin A and Plumbemycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

An In-depth Technical Guide to Plumbemycin B: Antibacterial Spectrum and Efficacy

Executive Summary: Plumbemycin B, a natural phosphonate oligopeptide produced by Streptomyces plumbeus, represents a class of antibiotics with a distinct mechanism of action targeting amino acid biosynthesis. This guide provides a comprehensive overview of the available technical information regarding Plumbemycin B, focusing on its chemical nature, mechanism of action as a pro-drug, and its known antibacterial properties. While specific efficacy data for Plumbemycin B is limited in publicly accessible literature, this document synthesizes the established knowledge of the closely related Plumbemycin complex and outlines the authoritative methodologies required for its comprehensive evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially investigate this class of compounds.

Introduction to Plumbemycin B

Plumbemycin A and B are tripeptide antibiotics isolated from the Gram-positive bacterium Streptomyces plumbeus.[1][2] The genus Streptomyces is renowned as a prolific source of clinically vital antibiotics, producing over two-thirds of naturally derived antibiotics used in medicine.[3][4][5][6] Plumbemycin B is structurally identified as l-alanyl-l-asparaginyl-d-2-amino-5-phosphono-3-cis-pentenoic acid.[7] It belongs to the phosphonate class of natural products, which are characterized by a chemically stable carbon-phosphorus (C-P) bond.[8]

The key to the biological activity of the Plumbemycin family lies in its C-terminal non-proteinogenic amino acid, (Z)-l-2-amino-5-phosphono-3-pentenoic acid (APPA).[1][8] This moiety acts as the "warhead" of the molecule. Plumbemycins are considered pro-drugs; they are transported into the bacterial cell via oligopeptide transport systems, where intracellular peptidases cleave the molecule, releasing the active APPA component.[1]

Antibacterial Spectrum and Activity

While quantitative, strain-specific Minimum Inhibitory Concentration (MIC) data for Plumbemycin B is not extensively detailed in available literature, the Plumbemycin complex is explicitly classified as having antibacterial activity, in contrast to the structurally related rhizocticins, which are primarily antifungal.[1] The antibacterial effect is directly linked to the release of APPA within the target cell.[1]

It has been demonstrated that the Plumbemycin complex is transported into Escherichia coli K-12, indicating activity against Gram-negative bacteria.[1] The differential activity spectrum between Plumbemycins and other APPA-containing oligopeptides is believed to be determined by the N-terminal amino acids, which influence recognition by specific bacterial oligopeptide transport systems and peptidases.[1]

Table 1: Known and Implied Antibacterial Spectrum of the Plumbemycin Complex

| Bacterial Type | Activity Level | Evidence / Rationale |

| Gram-negative | Active | Demonstrated uptake into Escherichia coli K-12 via oligopeptide transport systems.[1] |

| Gram-positive | Implied | As natural products from Streptomyces, they are often evolved to target competing bacteria, which includes numerous Gram-positive species.[9] |

Mechanism of Action: Inhibition of Threonine Biosynthesis

The primary mechanism of action for Plumbemycin B is the inhibition of threonine biosynthesis. This process is not a direct action of the full peptide but occurs after its hydrolysis inside the bacterial cell.

-

Cellular Uptake: Plumbemycin B is actively transported into the bacterial cytoplasm through oligopeptide permease systems.[1]

-

Intracellular Activation: Host cell peptidases cleave the peptide bonds, releasing the toxic pharmacophore, APPA.[1]

-

Enzyme Inhibition: APPA acts as a potent and irreversible inhibitor of threonine synthase (ThrC).[2][8] This essential enzyme catalyzes the final step in the de novo biosynthesis of L-threonine from O-phospho-L-homoserine.[8]

-

Metabolic Disruption: By inhibiting threonine synthase, APPA depletes the intracellular pool of threonine, a critical amino acid for protein synthesis. This leads to the cessation of growth and eventual cell death.[1]

The inhibitory action is highly specific. L-threonine can reverse the growth inhibition caused by Plumbemycins in a concentration-dependent manner, confirming that the antibiotic's effect is directly tied to threonine starvation.[1] Furthermore, threonine synthase is an attractive antibiotic target as the de novo threonine biosynthetic pathway is absent in humans, reducing the likelihood of host toxicity.[8]

Methodologies for Efficacy and Spectrum Evaluation

To rigorously characterize a novel or lesser-studied antibiotic like Plumbemycin B, standardized protocols are essential. The following methodologies, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, provide a framework for determining its in vitro antibacterial properties.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is fundamental for quantifying antibacterial potency.

Causality and Rationale:

-

Mueller-Hinton Broth (MHB): This medium is standardized for susceptibility testing due to its low concentration of inhibitors (like thymidine and thymine) and consistent batch-to-batch production, ensuring reproducibility.

-

Cation Adjustment (Ca²⁺, Mg²⁺): The activity of some antibiotics can be affected by divalent cation concentrations. Cation-adjusted MHB (CAMHB) is used to standardize these levels for reliable results.

-

Inoculum Standardization: A bacterial inoculum of ~5 x 10⁵ CFU/mL is critical. A lower density may result in falsely low MICs, while a higher density can lead to falsely high MICs or the failure to detect resistance. A 0.5 McFarland standard is a turbidity benchmark for achieving this density.

-

Two-Fold Serial Dilutions: This method allows for a logarithmic assessment of concentration, efficiently identifying the potency threshold across a wide range.

Step-by-Step Methodology:

-

Preparation of Antibiotic Stock: Prepare a 1 mg/mL stock solution of Plumbemycin B in a suitable solvent (e.g., sterile deionized water). Filter-sterilize the solution.

-

Preparation of Microtiter Plate:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the Plumbemycin B stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well. This creates a gradient of antibiotic concentrations.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Dilute this suspension 1:150 in CAMHB to achieve the final target inoculum density.

-

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate. This brings the final volume in each well to 200 µL and halves the antibiotic concentrations to the desired final test range.

-

Controls:

-

Growth Control: A well containing only inoculated CAMHB (no antibiotic).

-

Sterility Control: A well containing uninoculated CAMHB.

-

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of Plumbemycin B at which there is no visible turbidity (bacterial growth).

Conclusion and Future Directions

Plumbemycin B is an intriguing antibacterial pro-drug that leverages bacterial transport and enzymatic machinery to deliver a targeted toxin, APPA, which inhibits the essential threonine synthase enzyme.[1][8] This mechanism of action, targeting a pathway absent in mammals, makes it a theoretically attractive candidate for further development.[8] However, the publicly available data on its specific antibacterial spectrum and in vivo efficacy is sparse.

Future research should focus on:

-

Systematic MIC Screening: A comprehensive evaluation of Plumbemycin B against a broad panel of clinically relevant Gram-positive and Gram-negative pathogens, including multidrug-resistant strains, is required.

-

In Vivo Efficacy Studies: Assessing the compound's performance in established animal models of infection is a critical next step to determine its therapeutic potential.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Plumbemycin B is essential for designing effective dosing regimens.

-

Synthetic Optimization: The modular nature of the tripeptide could be exploited to create analogues with altered N-terminal amino acids, potentially broadening the antibacterial spectrum or enhancing uptake by specific pathogens.[1]

By applying the rigorous methodologies outlined in this guide, the scientific community can fully elucidate the therapeutic potential of Plumbemycin B and the broader class of APPA-containing phosphonate oligopeptides.

References

-

Park, B. K., Hirota, A., & Sakai, H. (1977). Structure of Plumbemycin A and B, Antagonists of l-Threonine from Streptomyces plumbeus. Bioscience, Biotechnology, and Biochemistry, 41(3), 573-579. [Link]

-

National Center for Biotechnology Information. (n.d.). Plumbemycin A. In PubChem Compound Database. Retrieved from [Link]

-

Kuhn, K., et al. (2010). Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633. FEBS Journal, 277(5), 1264-1277. [Link]

-

Chekan, J. R., et al. (2015). Molecular basis of Bacillus subtilis ATCC6633 self-resistance to the phosphono-oligopeptide antibiotic rhizocticin. ACS Chemical Biology, 10(6), 1506-1514. [Link]

-

Kupcewicz, B., & Owsianik, K. (2020). Biosynthesis of Rhizocticins, Antifungal Phosphonate Oligopeptides Produced by Bacillus subtilis ATCC6633. ResearchGate. [Link]

-

Wikipedia. (n.d.). Streptomyces. [Link]

-

Beau, J. M., et al. (2013). Synthesis and biological evaluation of potential threonine synthase inhibitors: Rhizocticin A and Plumbemycin A. Bioorganic & Medicinal Chemistry, 21(17), 5487-5495. [Link]

-

Hamamoto, T., et al. (1987). Leptomycins A and B, new antifungal antibiotics. III. Mode of action of leptomycin B on Schizosaccharomyces pombe. The Journal of Antibiotics, 40(11), 1668-1672. [Link]

-

Microbiology Society. (2021, March 10). Streptomyces: Bacteria that make antibiotics [Video]. YouTube. [Link]

-

Barbuto Ferraiuolo, S., et al. (2022). Streptomyces: The biofactory of secondary metabolites. Frontiers in Microbiology, 13, 1004944. [Link]

-

Vurukonda, S. S. K. P., et al. (2018). Streptomyces globosus DK15 and Streptomyces ederensis ST13 as new producers of factumycin and tetrangomycin antibiotics. PlumX Metrics. [Link]

-

Procópio, R. E. D. O., et al. (2012). Antibiotics produced by Streptomyces. Brazilian Journal of Infectious Diseases, 16(5), 466-471. [Link]

-

Poirel, L., et al. (2017). Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes. Clinical Microbiology Reviews, 30(2), 557-596. [Link]

-

National Center for Biotechnology Information. (n.d.). Milbemycin. In PubChem Compound Database. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Antifungal activity, identification and biosynthetic potential analysis of fungi against Rhizoctonia cerealis. Journal of Plant Pathology, 103(1), 185-196. [Link]

-

Al-Ansari, M., et al. (2023). New Streptomyces-Derived Antibacterial Compounds Targeting Gram-Positive Bacteria: A Systematic Review. Pharmaceuticals, 16(1), 108. [Link]

-

Akey, D. L., et al. (2014). Baulamycins A and B, broad-spectrum antibiotics identified as inhibitors of siderophore biosynthesis in Staphylococcus aureus and Bacillus anthracis. Journal of the American Chemical Society, 136(4), 1579-1586. [Link]

-

Slingerland, C. J., et al. (2014). Synergistic activity of the tyrocidines, antimicrobial cyclodecapeptides from Bacillus aneurinolyticus, with amphotericin B and caspofungin against Candida albicans biofilms. Antimicrobial Agents and Chemotherapy, 58(7), 3697-3707. [Link]

-

Chen, Y., et al. (2019). Taxonomy and Broad-Spectrum Antifungal Activity of Streptomyces sp. SCA3-4 Isolated From Rhizosphere Soil of Opuntia stricta. Frontiers in Microbiology, 10, 1393. [Link]

-

Mnif, I., et al. (2017). Investigation of Antimicrobial Activity and Statistical Optimization of Bacillus subtilis SPB1 Biosurfactant Production in Solid-State Fermentation. ResearchGate. [Link]

-

Li, R., et al. (2025). Antibacterial Activity, Probiotic Potential, and Biocontrol Efficacy of Two Lactic Acid Bacteria Against Penicillium expansum on Fresh Grapes. MDPI. [Link]

Sources

- 1. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of potential threonine synthase inhibitors: Rhizocticin A and Plumbemycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Streptomyces - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]

- 6. Antibiotics produced by Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Molecular basis of Bacillus subtilis ATCC6633 self-resistance to the phosphono-oligopeptide antibiotic rhizocticin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Streptomyces-Derived Antibacterial Compounds Targeting Gram-Positive Bacteria: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Isolation and Purification Protocol for Plumbemycin B from Streptomyces plumbeus

Executive Summary & Mechanistic Rationale

Plumbemycin B is a naturally occurring phosphonooligopeptide antibiotic originally isolated from the soil actinomycete Streptomyces plumbeus[1],[2]. Structurally, it is a highly polar tripeptide composed of L-alanyl-L-asparaginyl-D-2-amino-5-phosphono-3-cis-pentenoic acid[3].

The compound operates via a highly selective "Trojan horse" mechanism. Because the active warhead—(S,Z)-APPA—is highly polar and cannot easily cross lipid bilayers, it is conjugated to a dipeptide (L-Ala-L-Asn) that is readily recognized and actively transported into bacterial cells via oligopeptide permeases[4]. Once internalized, intracellular peptidases hydrolyze the peptide bonds to release the free APPA moiety[4]. APPA acts as a structural analog of phosphohomoserine, irreversibly binding to and inhibiting threonine synthase[4]. Because threonine synthase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme essential for L-threonine biosynthesis in microorganisms but completely absent in humans, Plumbemycin B represents a highly selective antimicrobial agent[4].

Figure 1: Trojan horse mechanism of action for Plumbemycin B.

Upstream Processing: Biosynthetically-Directed Fermentation

The biosynthesis of phosphonate natural products requires the thermodynamically unfavorable conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate, catalyzed by the enzyme PEP mutase[5],[6].

Causality in Experimental Design: To maximize the metabolic flux through this pathway, the fermentation medium must be strictly controlled. High levels of inorganic phosphate typically repress the expression of phosphonate biosynthetic gene clusters (BGCs). Therefore, a phosphate-limited medium must be utilized to force the organism to scavenge phosphorus and upregulate secondary phosphonate metabolism.

Fermentation Protocol

-

Seed Culture Preparation: Inoculate a lyophilized spore suspension of Streptomyces plumbeus (e.g., type strain JCM 5003[7]) into 50 mL of seed medium (2% glucose, 1% soybean meal, 0.5% yeast extract, 0.1% CaCO₃, pH 7.2) in a 250 mL baffled Erlenmeyer flask.

-

Incubation: Incubate at 28 °C for 48 hours on a rotary shaker at 200 rpm to ensure high oxygen mass transfer, which is critical for robust mycelial growth.

-

Production Fermentation: Transfer 5% (v/v) of the vegetative seed culture into a 5 L bioreactor containing 3 L of phosphate-limited production medium (2% starch, 1% peptone, 0.2% meat extract, 0.05% MgSO₄·7H₂O, pH 7.0).

-

Harvesting: Ferment at 28 °C for 96–120 hours.

-

Self-Validation Check: Monitor the production of Plumbemycin B via LC-MS sampling every 24 hours. Peak accumulation typically occurs during the late stationary phase when carbon sources begin to deplete.

-

Downstream Processing: Aqueous-Phase Isolation Workflow

Causality in Experimental Design: Plumbemycin B is a highly polar, water-soluble, and non-volatile phosphonopeptide. Consequently, traditional liquid-liquid solvent extraction (e.g., using ethyl acetate or chloroform) is entirely ineffective. The purification strategy must rely exclusively on charge-based and size-based aqueous chromatography[8],[9].

Step-by-Step Purification Protocol

Step 1: Broth Clarification Harvest the 3 L fermentation broth and centrifuge at 8,000 × g for 20 minutes at 4 °C. Filter the supernatant through a 0.45 µm membrane to remove residual mycelia and insoluble debris.

Step 2: Cation-Exchange Chromatography

-

Causality: At an acidic pH, the N-terminal alanine and the amino group of the APPA moiety are fully protonated, granting the molecule a net positive charge. This allows it to bind strongly to a sulfonic acid resin.

-

Adjust the clarified broth to pH 3.0 using 1 M HCl.

-

Load the broth onto a column packed with Dowex 50W-X8 strong cation-exchange resin (H⁺ form)[10],[11].

-

Wash the column with 3 column volumes (CV) of deionized water to elute unbound neutral and anionic impurities (including free sugars and organic acids).

-

Elute the bound peptides using a step gradient of dilute ammonium hydroxide (0.1 M to 0.5 M NH₄OH).

-

Self-Validation Check: Spot the eluted fractions on a silica TLC plate and spray with ninhydrin. Fractions containing Plumbemycin B will develop a distinct purple/blue color upon heating.

Step 3: Size-Exclusion Chromatography (SEC)

-

Causality: Plumbemycin B has a specific molecular weight of 380.29 Da[1]. Sephadex G-15 (fractionation range <1500 Da) effectively separates the tripeptide from larger co-eluted oligopeptides and smaller inorganic salts.

-

Pool the ninhydrin-positive fractions from Step 2 and lyophilize to remove ammonia and water.

-

Dissolve the crude powder in a minimal volume of ultrapure water and load onto a Sephadex G-15 column.

-

Elute isocratically with water at a flow rate of 0.5 mL/min, monitoring absorbance at 210 nm (indicative of peptide bonds).

Step 4: Preparative RP-HPLC Polishing

-

Causality: To separate Plumbemycin B from its structural analog Plumbemycin A (which contains aspartate instead of asparagine), high-resolution reversed-phase chromatography is required. Because standard C18 columns suffer from phase collapse in highly aqueous conditions, an aqueous-compatible C18 column (AQ-C18) must be used.

-

Column: ReproSil-Pur AQ C18 (250 × 20 mm, 5 µm).

-

Mobile Phase: Solvent A (0.1% Formic acid in H₂O), Solvent B (0.1% Formic acid in Acetonitrile).

-

Run the gradient detailed in Table 2 . Collect the target peak, evaporate the solvent under reduced pressure, and lyophilize to yield pure Plumbemycin B as a white powder.

Figure 2: Downstream aqueous-phase isolation workflow for Plumbemycin B.

Analytical Characterization & Validation

To ensure the integrity of the isolated compound, analytical validation using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory.

-

Self-Validation Check: Confirm the presence of the C-P bond by running a rapid ³¹P-NMR on the final lyophilized powder. A characteristic peak around 15–20 ppm definitively indicates the presence of the phosphonate moiety, distinguishing it from standard phosphate esters (which appear around 0 ppm).

Table 1: Physicochemical and Analytical Properties of Plumbemycin B

| Parameter | Value / Description |

| Chemical Name | L-alanyl-L-asparaginyl-D-2-amino-5-phosphono-3-cis-pentenoic acid |

| Molecular Formula | C₁₂H₂₁N₄O▵P[1] |

| Exact Mass | 380.1097 Da[1] |

| Molecular Weight | 380.29 g/mol [1] |

| Elemental Analysis | C, 37.90; H, 5.57; N, 14.73; O, 33.66; P, 8.14[1] |

| Physical State | Colorless needles / White powder |

| Storage Conditions | 0 - 4 °C (short term), -20 °C (long term)[1] |

Table 2: Gradient Conditions for Preparative RP-HPLC Polishing

| Time (min) | Flow Rate (mL/min) | % Solvent A (0.1% FA in H₂O) | % Solvent B (0.1% FA in ACN) |

| 0.0 | 10.0 | 100 | 0 |

| 5.0 | 10.0 | 100 | 0 |

| 35.0 | 10.0 | 85 | 15 |

| 40.0 | 10.0 | 0 | 100 |

| 45.0 | 10.0 | 100 | 0 |

References

-

Park, B. K., Hirota, A., & Sakai, H. (1977). "Structure of Plumbemycin A and B, Antagonists of l-Threonine from Streptomyces plumbeus". Agricultural and Biological Chemistry.[Link]

-

BacDive. "Streptomyces plumbeus | Type strain | JCM 5003". DSMZ.[Link]

-

MDPI. (2021). "Phosphorus Compounds of Natural Origin: Prebiotic, Stereochemistry, Application". Symmetry.[Link]

-

PMC. (2023). "A Desmethylphosphinothricin Dipeptide Derivative Effectively Inhibits Escherichia coli and Bacillus subtilis Growth". National Institutes of Health.[Link]

- Google Patents. "Compositions and methods for the synthesis of APPA-containing peptides". US8372601B2.

Sources

- 1. medkoo.com [medkoo.com]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. US8372601B2 - Compositions and methods for the synthesis of APPA-containing peptides - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 7. bacdive.dsmz.de [bacdive.dsmz.de]

- 8. mdpi.com [mdpi.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. A Desmethylphosphinothricin Dipeptide Derivative Effectively Inhibits Escherichia coli and Bacillus subtilis Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iris.uniroma1.it [iris.uniroma1.it]

Total Chemical Synthesis of Plumbemycin B: A Detailed Guide Featuring Still-Gennari Olefination

This document provides a comprehensive guide for the total chemical synthesis of Plumbemycin B, a natural phosphonate oligopeptide with notable antibacterial properties. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development. We will delve into the strategic application of the Still-Gennari olefination as the cornerstone for establishing the critical (Z)-alkene stereochemistry of the molecule's core structure.

Introduction to Plumbemycin B

Plumbemycin B is a member of the plumbemycin family of natural products isolated from Streptomyces plumbeus. These compounds are potent inhibitors of L-threonine biosynthesis, a crucial metabolic pathway in bacteria, making them attractive candidates for the development of novel antibiotics.[1][2][3][4] Plumbemycin B is a tripeptide consisting of L-alanine, L-asparagine, and a non-proteinogenic amino acid, (S,Z)-2-amino-5-phosphonopent-3-enoic acid ((S,Z)-APPA).[1][2] The biological activity of Plumbemycin B is intrinsically linked to the precise stereochemistry of the (S,Z)-APPA moiety, particularly the (Z)-configuration of the carbon-carbon double bond.